An In-Depth Technical Guide to 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine: A Potent Kinase Inhibitor Scaffold
An In-Depth Technical Guide to 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine: A Potent Kinase Inhibitor Scaffold
CAS Number: 186895-85-2
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazolo[3,4-d]pyrimidine core is a well-established "privileged scaffold," known for its ability to mimic the adenine base of ATP and act as a competitive inhibitor of a wide range of protein kinases. This guide will delve into the plausible synthesis, detailed characterization, and the established biological context of this compound class, with a particular focus on its role as a Src family kinase inhibitor. Experimental protocols and data presentation are designed to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous resource.
Introduction: The Prominence of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine nucleus is a bioisostere of the naturally occurring purine ring system.[1] This structural similarity allows it to effectively compete with ATP for the binding pocket of various kinases, leading to the inhibition of their catalytic activity.[2] The versatility of this scaffold has led to the development of numerous potent and selective inhibitors targeting key enzymes in cellular signaling pathways, with significant applications in oncology and immunology.[3][4] The specific compound, 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine, incorporates key structural features—a bulky tert-butyl group at the N1 position and a benzyl moiety at the C3 position—that are anticipated to influence its potency and selectivity towards specific kinase targets.
Physicochemical Properties and Characterization
While specific experimental data for this exact compound is not widely published, based on data for analogous compounds, the following properties can be anticipated.
| Property | Value | Source |
| CAS Number | 186895-85-2 | Pharmaffiliates |
| Molecular Formula | C16H19N5 | Pharmaffiliates |
| Molecular Weight | 281.36 g/mol | Pharmaffiliates |
| Appearance | White to off-white solid | Inferred |
| Melting Point | 137-139 °C | United States Biological |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | United States Biological |
Characterization Workflow:
A rigorous characterization of the synthesized compound is paramount to confirm its identity and purity. The following techniques are recommended:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR should be used to confirm the presence and connectivity of all protons, including the characteristic signals for the tert-butyl and benzyl groups.
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¹³C NMR will provide evidence for the carbon skeleton of the molecule.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to determine the exact mass of the compound, confirming its elemental composition.
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Purity Analysis: High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of the final compound.
Proposed Synthesis Protocol
The synthesis of 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine can be approached through a multi-step sequence, leveraging established methodologies for the construction of the pyrazolo[3,4-d]pyrimidine core.[5][6] The following protocol is a well-reasoned synthetic route based on analogous preparations.
Workflow Diagram:
Caption: Proposed synthetic workflow for 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine.
Step-by-Step Methodology:
Step 1: Synthesis of 5-Amino-1-tert-butyl-3-benzyl-1H-pyrazole-4-carboxamide
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To a solution of ethyl 2-cyano-3-phenylpropanoate (1 equivalent) in ethanol, add tert-butylhydrazine hydrochloride (1.1 equivalents) and a base such as triethylamine (1.2 equivalents).
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Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
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The resulting crude aminopyrazole ester is then subjected to amidation. Dissolve the crude product in a solution of ammonia in methanol (7N) in a sealed pressure vessel.
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Heat the mixture at 80-100 °C for 24-48 hours.
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Cool the vessel, and concentrate the solvent to yield the crude 5-amino-1-tert-butyl-3-benzyl-1H-pyrazole-4-carboxamide. Purify by column chromatography on silica gel.
Step 2: Synthesis of 1-tert-Butyl-3-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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A mixture of 5-amino-1-tert-butyl-3-benzyl-1H-pyrazole-4-carboxamide (1 equivalent) and formamide (10-20 equivalents) is heated at 180-200 °C for 4-8 hours.
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Monitor the reaction by TLC.
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After completion, cool the reaction mixture and pour it into ice water.
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The precipitated solid is collected by filtration, washed with water, and dried to afford the pyrazolopyrimidinone.
Step 3: Synthesis of 4-Chloro-1-tert-butyl-3-benzyl-1H-pyrazolo[3,4-d]pyrimidine
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A suspension of 1-tert-butyl-3-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents) is heated at reflux for 2-4 hours.
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The excess POCl₃ is removed under reduced pressure.
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The residue is carefully quenched by pouring it onto crushed ice.
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The resulting precipitate is collected by filtration, washed with water, and dried to give the 4-chloro derivative.
Step 4: Synthesis of 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine
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The 4-chloro-1-tert-butyl-3-benzyl-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) is dissolved in a suitable solvent such as 2-propanol.
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A solution of ammonia in methanol or aqueous ammonium hydroxide is added, and the mixture is heated in a sealed tube at 100-120 °C for 12-24 hours.
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After cooling, the solvent is evaporated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
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The crude product is purified by column chromatography or recrystallization to yield the final product, 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine.
Biological Context and Mechanism of Action: A Focus on Src Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold is a well-documented inhibitor of numerous protein kinases.[2] Specifically, derivatives with substitutions at the N1 and C3 positions have shown potent activity against Src family kinases (SFKs).[7] Src is a non-receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and migration. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8]
Mechanism of Action:
4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine is predicted to act as an ATP-competitive inhibitor . The pyrazolo[3,4-d]pyrimidine core mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase's active site.[9] The N1-tert-butyl and C3-benzyl substituents are expected to occupy adjacent hydrophobic pockets, contributing to the compound's affinity and selectivity for the target kinase.
Signaling Pathway Diagram:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolo[3,4-d]pyrimidines as potent antiproliferative and proapoptotic agents toward A431 and 8701-BC cells in culture via inhibition of c-Src phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects | BioWorld [bioworld.com]
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